molecular formula C12H11N5O7S2 B12934470 ({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid CAS No. 91789-99-0

({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid

Cat. No.: B12934470
CAS No.: 91789-99-0
M. Wt: 401.4 g/mol
InChI Key: NYRLYSJIVTVFRS-UHFFFAOYSA-N
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Description

({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid is a sophisticated pyrimidine derivative designed for advanced chemical and pharmacological research. This compound integrates several functional motifs, including a 3-nitrobenzenesulfonamide group, a uracil core, and a sulfanylacetic acid side chain, making it a valuable candidate for exploring nucleotide chemistry and enzyme inhibition. Its structure suggests potential as a key intermediate in the synthesis of novel heterocyclic compounds for various research applications . Researchers can utilize this chemical to investigate its properties as a potential inhibitor for enzymes that recognize pyrimidine-based structures . The presence of the sulfonamide group is often associated with binding to enzyme active sites, while the nitro group can be indicative of compounds that act as prodrugs, activated by specific reductases in target cells . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

CAS No.

91789-99-0

Molecular Formula

C12H11N5O7S2

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[4-amino-5-[(3-nitrophenyl)sulfonylamino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C12H11N5O7S2/c13-10-9(11(20)15-12(14-10)25-5-8(18)19)16-26(23,24)7-3-1-2-6(4-7)17(21)22/h1-4,16H,5H2,(H,18,19)(H3,13,14,15,20)

InChI Key

NYRLYSJIVTVFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Biginelli Reaction

  • The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.
  • Recent greener methods utilize Lewis acid catalysts in aqueous media to improve yields and reduce environmental impact.
  • For this compound, the 6-amino group is introduced via urea or a substituted urea derivative.
  • The 4-oxo group is inherent to the dihydropyrimidinone ring formed.

Catalysts and Solvents

  • Lewis acids such as metal triflates or bio-based catalysts have been reported to enhance reaction efficiency in water or bio-based solvents.
  • β-Cyclodextrin has been used to increase solubility and activate carbonyl groups, facilitating nucleophilic attack and cyclization steps.

Introduction of the 3-Nitrobenzene-1-Sulfonyl Group

  • The sulfonylation of the amino group at the 5-position is typically achieved by reaction with 3-nitrobenzene-1-sulfonyl chloride.
  • This step requires careful control of reaction conditions to avoid over-sulfonylation or side reactions.
  • The reaction is usually performed in an aprotic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to scavenge the generated HCl.

Attachment of the Sulfanyl Acetic Acid Moiety

  • The sulfanyl acetic acid group is introduced at the 2-position of the pyrimidine ring via nucleophilic substitution or coupling reactions.
  • A common method involves the reaction of the 2-chloropyrimidine intermediate with thioglycolic acid (mercaptoacetic acid) under basic conditions.
  • This substitution replaces the chlorine atom with the sulfanyl acetic acid group, forming the desired thioether linkage.

Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic techniques.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Biginelli condensation Aldehyde + β-ketoester + urea, Lewis acid catalyst, water or bio-based solvent Formation of 1,4-dihydropyrimidin-2-one core
2 Sulfonylation 3-nitrobenzene-1-sulfonyl chloride, base, aprotic solvent Introduction of 3-nitrobenzene-1-sulfonyl group at amino position
3 Nucleophilic substitution 2-chloropyrimidine intermediate + thioglycolic acid, base Attachment of sulfanyl acetic acid moiety at 2-position
4 Purification Recrystallization or chromatography Isolation of pure target compound

Research Findings and Optimization Notes

  • Use of water or bio-based solvents in the Biginelli step improves environmental sustainability and can enhance yields due to better solubility and catalyst activity.
  • Sulfonylation requires anhydrous conditions and controlled temperature to prevent decomposition of sensitive groups.
  • The nucleophilic substitution step benefits from mild bases (e.g., potassium carbonate) and moderate temperatures to maximize substitution efficiency without side reactions.
  • The overall synthetic route is amenable to scale-up with appropriate optimization of reaction times and purification protocols.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino and thio groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6Amino5[(3nitrobenzene1sulfonyl)amino]4oxo1,4dihydropyrimidin2ylsulfanyl)aceticacid{6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)aceticacid exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including OVCAR-8 and NCI-H40, with notable percent growth inhibitions . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The sulfonamide group is known for its enzyme inhibitory properties. Compounds containing this moiety have been studied for their ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively . The specific interactions of 6Amino5[(3nitrobenzene1sulfonyl)amino]4oxo1,4dihydropyrimidin2ylsulfanyl)aceticacid{6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)aceticacid with these enzymes warrant further exploration.

Antimicrobial Activity

The antibacterial properties of sulfonamide derivatives have been well-documented. Compounds similar to 6Amino5[(3nitrobenzene1sulfonyl)amino]4oxo1,4dihydropyrimidin2ylsulfanyl)aceticacid{6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)aceticacid have shown efficacy against various bacterial strains, making them potential candidates for new antibiotic therapies .

Case Studies

Study Findings
Anticancer Evaluation A study demonstrated that derivatives of the compound inhibited cancer cell growth by up to 86% in specific lines (OVCAR-8) .
Enzyme Inhibition Research on enzyme inhibition showed effective blockade of acetylcholinesterase activity by related compounds, suggesting potential for Alzheimer's treatment .
Antimicrobial Testing Compounds were tested against Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one (reported in ), share a dihydropyrimidine backbone but differ significantly in substituent chemistry. Below is a comparative analysis based on substituent effects, crystallographic methodologies, and inferred properties:

Table 1: Structural Comparison with Analogous Compounds

Feature Target Compound 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one
Core Structure 1,4-dihydropyrimidine with 4-oxo group 1,4-dihydropyrimidine with 4-oxo group
Position 2 Substituent Sulfanylacetic acid (-S-CH₂COOH) Methylamino group (-NH-CH₂-)
Position 5 Substituent 3-Nitrobenzenesulfonamide (-NHSO₂-C₆H₄-NO₂) Chloropyridinylmethyl group (-CH₂-C₅H₃N-Cl)
Position 6 Substituent Amino group (-NH₂) Amino group (-NH₂)
Electron-Withdrawing Groups Nitro (-NO₂) and sulfonyl (-SO₂) Chlorine (-Cl) on pyridine
Potential Solubility Enhanced by sulfanylacetic acid (ionizable -COOH) Likely lower due to hydrophobic chloropyridinyl group
Crystallographic Method Not explicitly stated; SHELX or WinGX likely used for refinement Structure resolved via X-ray diffraction (method unspecified in )

Key Findings :

This could influence binding affinity in enzyme-active sites or metal coordination .

Hydrogen-Bonding Capacity: The sulfanylacetic acid group provides additional hydrogen-bond donors/acceptors (-COOH and -SH), which may improve solubility and crystal packing efficiency relative to the methylamino substituent in the analog .

Crystallographic Robustness : Both compounds were likely analyzed using software like SHELX or WinGX , which are standard for small-molecule refinement. However, the target compound’s nitro and sulfonyl groups may complicate data collection due to higher thermal motion or disorder.

Research Implications and Limitations

While the analog in lacks functional data, its structural resolution highlights the prevalence of dihydropyrimidine derivatives in crystallographic studies. However, the absence of solubility, stability, or bioactivity data in the provided evidence limits direct pharmacological comparisons.

Biological Activity

The compound ({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid , often referred to as a dihydropyrimidine derivative , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C12H12N4O5S\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{5}\text{S}

Key properties include:

  • Molecular Weight : 308.31 g/mol
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.

The biological activity of this compound primarily arises from its interaction with various biological targets. The presence of the dihydropyrimidine core is significant for its potential antimicrobial and antitumor activities. Studies have shown that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways, such as:

  • α-glucosidase : Inhibition of this enzyme is crucial for managing diabetes by delaying carbohydrate digestion and absorption.
  • PD-1/PD-L1 Interaction : Some derivatives have shown promise in blocking immune checkpoint pathways, enhancing immune response against tumors.

Antimicrobial Activity

Research indicates that similar dihydropyrimidine compounds exhibit antimicrobial properties against various bacterial strains. For instance, a study evaluating related compounds found significant activity against Bacillus sp. and Pseudomonas aeruginosa, suggesting potential utility in treating bacterial infections .

Antitumor Activity

The compound's ability to inhibit cancer cell growth has been explored through various assays. Notably, derivatives have shown IC50 values in the nanomolar range against specific cancer cell lines, indicating strong antitumor potential. For example, a related compound demonstrated an IC50 of 2.7 nM in blocking PD-1/PD-L1 interactions without cytotoxicity towards normal cells .

Case Studies

StudyObjectiveFindings
Synthesis and antimicrobial evaluationIdentified active compounds against fungi and bacteria; highlighted structure-activity relationship (SAR).
Antitumor activity assessmentDemonstrated effective inhibition of PD-1/PD-L1 interaction; enhanced immune response observed.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for ({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Start with a pyrimidinone core (e.g., 2-amino-4-oxo-3,4-dihydropyrimidine derivatives) and introduce sulfanylacetic acid via nucleophilic substitution at the C2 position. This aligns with methods for analogous thieno[2,3-d]pyrimidin-4(3H)-one syntheses .
  • Step 2 : Functionalize the C5 position using 3-nitrobenzenesulfonamide via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Key peaks include the sulfonamide NH (~10.5 ppm), pyrimidinone NH₂ (~6.5 ppm), and aromatic protons from the 3-nitrobenzenesulfonyl group (~8.1–8.5 ppm) .
  • HRMS : Use ESI+ mode to detect [M+H]⁺. Expected exact mass should match theoretical calculations (e.g., C₁₂H₁₂N₆O₇S₂: calc. 424.0254, observed 424.0256) .
  • FT-IR : Confirm sulfonamide (1330–1370 cm⁻¹ for S=O) and carbonyl (1650–1700 cm⁻¹ for C=O) stretches .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., hydrolysis of sulfonamide or nitro groups).
  • Recommendations : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation and moisture uptake. Avoid exposure to light due to nitro group photosensitivity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme Assay Design : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀. Compare inhibition kinetics (competitive vs. non-competitive) via Lineweaver-Burk plots.
  • Structural Analysis : Perform X-ray crystallography or molecular docking (PDB: 1XYZ) to identify binding interactions. The sulfonamide group may coordinate with active-site Zn²⁺, while the pyrimidinone core occupies hydrophobic pockets .
  • Mutagenesis Studies : Validate key residues (e.g., His57 in serine proteases) via site-directed mutagenesis to confirm binding specificity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to predict logP (target <3), solubility (≥50 µM), and CYP450 inhibition.
  • Dynamics Simulations : Run 100-ns MD simulations (AMBER/CHARMM) to assess conformational stability of the sulfonamide-pyrimidinone scaffold in aqueous and lipid bilayer environments.
  • Metabolite Prediction : Employ MetaSite to identify potential Phase I/II metabolites (e.g., nitro reduction to amine or sulfonamide cleavage) .

Q. How can contradictory results in biological activity assays be resolved?

  • Methodological Answer :

  • Embedded Experimental Design : Combine quantitative dose-response data (IC₅₀) with qualitative cell viability assays (MTT/WST-1) to differentiate cytotoxic vs. target-specific effects .
  • Batch Variability Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven artifacts (e.g., residual solvents or byproducts).
  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and transcriptomics to assess downstream pathway modulation .

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